(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, an acrylonitrile group, and a substituted aniline. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reaction: The thiazole derivative is then subjected to a substitution reaction with 4-ethylphenyl bromide in the presence of a base such as potassium carbonate.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the thiazole derivative under basic conditions to form the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like potassium carbonate, nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted thiazole or aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies, but potential mechanisms could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
- (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-isopropylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
What sets (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group, in particular, may impart unique steric and electronic properties that affect how the compound interacts with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-3-15-5-7-16(8-6-15)20-13-26-21(25-20)17(11-23)12-24-19-10-18(22)9-4-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJIEHRWDAQKV-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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